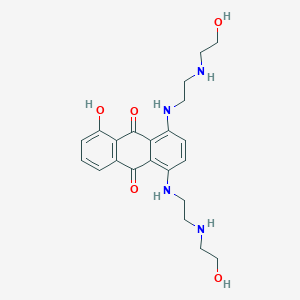

1-羟基-5,8-双(2-((2-羟乙基)氨基)乙基氨基)-9,10-蒽醌

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

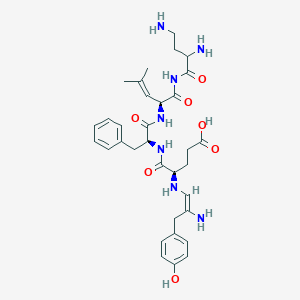

The compound 1-Hydroxy-5,8-bis(2-((2-hydroxyethyl)amino)ethylamino)-9,10-anthracenedione is a derivative of anthracenedione, which is a class of compounds known for their antineoplastic properties. These compounds have been studied extensively due to their potential in cancer chemotherapy. The structure of this compound suggests that it may interact with DNA and inhibit DNA synthesis, which is a common mechanism of action for antitumor agents .

Synthesis Analysis

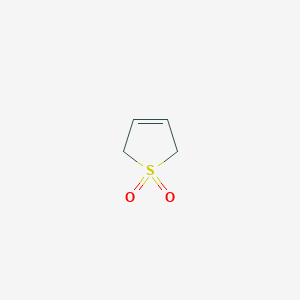

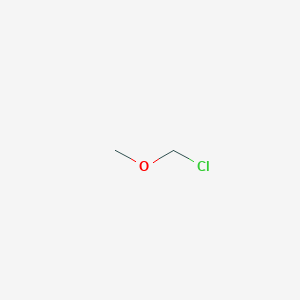

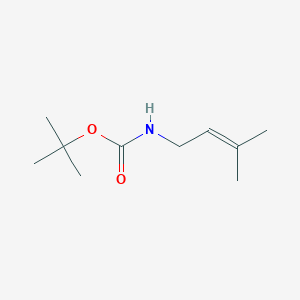

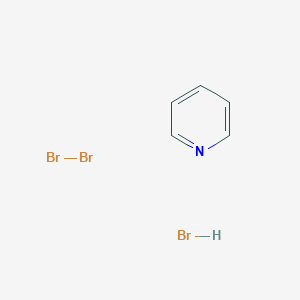

The synthesis of anthracenedione derivatives typically involves the condensation of alkylenediamines with quinizarin or with tetrahydroxy anthracenedione, followed by oxidation . The specific synthesis of 1-Hydroxy-5,8-bis(2-((2-hydroxyethyl)amino)ethylamino)-9,10-anthracenedione is not detailed in the provided papers, but it can be inferred that similar synthetic routes may be employed. The synthesis of related compounds has shown that the presence of hydroxyl groups and the position of these groups on the anthracenedione ring are crucial for antineoplastic activity .

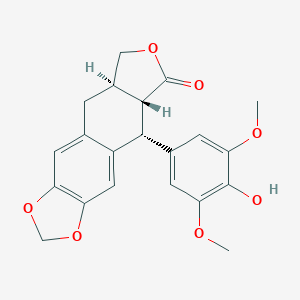

Molecular Structure Analysis

The molecular structure of anthracenedione derivatives is characterized by the presence of aminoalkylamino side chains and hydroxyl groups on the anthracenedione skeleton. The hydrophilicity provided by the hydroxyl and amino groups is important for the biological activity of these compounds. The structure-activity relationship studies indicate that the number and position of hydroxyl groups significantly affect the antiproliferative activity and drug uptake into cells .

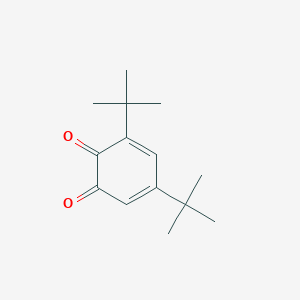

Chemical Reactions Analysis

Anthracenedione derivatives can act as intercalating agents due to their planar backbones, which allow them to insert between DNA base pairs. They may also possess alkylating functionalities, which can form covalent bonds with DNA, leading to cytotoxicity. The presence of hydroxyl groups enhances the cytotoxic activity, as seen in the comparison of different anthraquinone analogs .

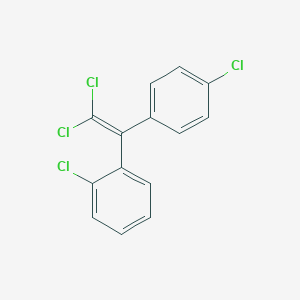

Physical and Chemical Properties Analysis

The physical and chemical properties of anthracenedione derivatives are influenced by their functional groups. The hydroxyl and amino groups increase hydrophilicity, which is important for their solubility and cellular uptake. Electrochemical detection methods have been developed for the quantitation of these compounds following liquid chromatography, indicating that they can be oxidized at electrodes, which is a property that can be exploited for detection and quantitation in biological samples . The uptake and inhibition of DNA synthesis by these compounds have been shown to be dependent on the number of hydroxyl groups, with dihydroxy derivatives being more potent than their analogs .

科学研究应用

结构多样性和生物活性

蒽醌及其衍生物,包括“1-羟基-5,8-双(2-((2-羟乙基)氨基)乙基氨基)-9,10-蒽醌”,已被广泛研究其结构多样性和潜在的生物活性。这些化合物引起了极大的兴趣,因为它们存在于海洋来源的真菌中,这些真菌已成为新药候选物的有希望来源。Fouillaud等人(2016年)的综述突出了蒽醌类化合物的化学多样性及其在各种生物过程中的作用,包括它们的潜在治疗应用(Fouillaud et al., 2016)。

化疗潜力

一项关于米托沙齐酮的结构类似物的研究,该类似物具有类似的蒽醌结构,调查了其抗癌活性。该研究重点关注“1,5-双(2-[(2-羟乙基)氨基]乙基)-氨基-蒽醌-9,10-二酮(AM3)”及其对人类肝癌细胞的影响。该研究揭示了该化合物的作用机制,展示了显著的抗增殖效果,并突出了其作为新型化疗药物的潜力(Yuan et al., 2016)。

环境和工业应用

除了医学研究外,蒽醌类衍生物,包括“1-羟基-5,8-双(2-((2-羟乙基)氨基)乙基氨基)-9,10-蒽醌”,已被用于环境和工业应用的探索。例如,将植物生物质转化为呋喃衍生物提供了一种可持续生产聚合物、功能材料和燃料的方法。这种方法不仅展示了蒽醌类衍生物的多功能性,还展示了它们在促进可持续工业过程中的潜力(Chernyshev et al., 2017)。

安全和危害

属性

IUPAC Name |

5-hydroxy-1,4-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O5/c27-12-10-23-6-8-25-15-4-5-16(26-9-7-24-11-13-28)20-19(15)21(30)14-2-1-3-17(29)18(14)22(20)31/h1-5,23-29H,6-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAZOPYMFGJFGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC(=C3C2=O)NCCNCCO)NCCNCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20230145 |

Source

|

| Record name | 1-Hydroxy-5,8-bis(2-((2-hydroxyethyl)amino)ethylamino)-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20230145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxy-5,8-bis(2-((2-hydroxyethyl)amino)ethylamino)-9,10-anthracenedione | |

CAS RN |

80189-44-2 |

Source

|

| Record name | 1-Hydroxy-5,8-bis(2-((2-hydroxyethyl)amino)ethylamino)-9,10-anthracenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080189442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-5,8-bis(2-((2-hydroxyethyl)amino)ethylamino)-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20230145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3S,4Ar,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-4a,5,6,7,8,8a-hexahydro-[1,4]dioxino[2,3-c]pyridin-8-yl]methanol](/img/structure/B121392.png)

![2-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrochloride](/img/structure/B121395.png)